molecular formula C11H17O5P B12675695 [1-Adamantyloxy(hydroxy)phosphoryl]formic acid CAS No. 72305-18-1

[1-Adamantyloxy(hydroxy)phosphoryl]formic acid

Cat. No.: B12675695
CAS No.: 72305-18-1
M. Wt: 260.22 g/mol
InChI Key: ZMSQQHWYBIZGQA-UHFFFAOYSA-N
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Description

Phosphinecarboxylic acid, hydroxy(tricyclo(3311(3,7))dec-1-yloxy)-, oxide is a complex organic compound with a unique structure It features a tricyclo[3311(3,7)]decane backbone, which is a highly rigid and stable structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide typically involves multiple steps. One common method includes the reaction of tricyclo[3.3.1.1(3,7)]decane derivatives with phosphine reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while reduction can produce various phosphine derivatives .

Scientific Research Applications

Phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Phosphinecarboxylic acid, methoxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, methyl ester, oxide
  • [1-Adamantyloxy(hydroxy)phosphoryl]formic acid

Uniqueness

Phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide is unique due to its specific tricyclo[3.3.1.1(3,7)]decane backbone, which imparts rigidity and stability. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

CAS No.

72305-18-1

Molecular Formula

C11H17O5P

Molecular Weight

260.22 g/mol

IUPAC Name

[1-adamantyloxy(hydroxy)phosphoryl]formic acid

InChI

InChI=1S/C11H17O5P/c12-10(13)17(14,15)16-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)(H,14,15)

InChI Key

ZMSQQHWYBIZGQA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OP(=O)(C(=O)O)O

Origin of Product

United States

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